molecular formula C21H16N4O2 B12636127 N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

Cat. No.: B12636127
M. Wt: 356.4 g/mol
InChI Key: XILBDNKHKZGJRZ-UHFFFAOYSA-N
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Description

N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a chemical compound based on the 1,8-naphthyridine scaffold, a structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . Derivatives of 1,8-naphthyridine have been extensively investigated as core structures in the development of anti-proliferative agents, with some acting as potent inhibitors of protein kinases such as Aurora kinases, which are promising targets in oncology research for diseases like leukemia and solid tumors . The broad spectrum of biological properties associated with this scaffold also includes antimicrobial, antiviral, and anti-inflammatory activities, making it a versatile template for exploring new therapeutic avenues . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the most current findings on this and related 1,8-naphthyridine compounds.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C21H16N4O2/c26-19-11-10-15-16(12-13-22-20(15)25-19)23-17-8-4-5-9-18(17)24-21(27)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H2,22,23,25,26)

InChI Key

XILBDNKHKZGJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=C4C=CC(=O)NC4=NC=C3

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The naphthyridine moiety and benzamide group undergo oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or basic media for hydroxylation of aromatic rings.

  • Hydrogen peroxide (H₂O₂) for epoxidation or sulfoxidation of sulfur-containing substituents.

Key Products :

  • Hydroxylated derivatives at the 5- or 6-position of the naphthyridine ring.

  • Oxidized benzamide intermediates with ketone or carboxylic acid functionalities .

Reduction Reactions

Reduction primarily targets the amide and aromatic nitro groups (if present in derivatives). Notable reagents include:

  • Sodium borohydride (NaBH₄) for selective reduction of carbonyl groups.

  • Catalytic hydrogenation (H₂/Pd-C) for nitro-to-amine conversions or saturation of double bonds.

Example Reaction Pathway :
Reduction of the amide group yields N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzylamine , altering biological activity .

Substitution Reactions

The amino group on the phenyl ring and positions on the naphthyridine core are reactive sites for electrophilic or nucleophilic substitution:

Reaction Type Reagents/Conditions Major Products
Nucleophilic Aromatic Substitution Halogens (Cl₂, Br₂) in HNO₃/H₂SO₄Halo-substituted derivatives (e.g., Cl at C-3)
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro derivatives (e.g., NO₂ at C-5)
Cross-Coupling Suzuki-Miyaura (Pd catalysts, boronic acids)Biaryl or heteroaryl-functionalized analogs

Data synthesized from .

Hydrolysis and Solvolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux) : Produces benzoic acid and a free amine intermediate.

  • Basic Hydrolysis (NaOH, Δ) : Generates a carboxylate salt and aniline derivatives.

Kinetic Notes :

  • Hydrolysis rates depend on pH, with optimal cleavage observed at pH 10–12.

Complexation and Coordination Chemistry

The naphthyridine core acts as a ligand for metal ions, forming complexes with applications in catalysis and materials science:

  • Cu(II) complexes : Exhibit enhanced stability and redox activity.

  • Fe(III) complexes : Studied for magnetic properties .

Photochemical Reactions

The conjugated π-system enables UV light-induced reactions:

  • Photodimerization : Forms cyclobutane-linked dimers under UV irradiation.

  • Photooxidation : Generates singlet oxygen (¹O₂) for use in photodynamic therapy research.

Comparative Reactivity with Structural Analogs

Reactivity trends compared to similar compounds:

Compound Reactivity Difference
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide Higher susceptibility to oxidation due to the phenolic -OH group.
N-{4-[(6-Oxo-5,6-dihydrobenzo[c] naphthyridin-1-yl)amino]phenyl}benzamide Reduced electrophilic substitution at the benzo-fused ring compared to naphthyridine.

Data derived from .

Limitations and Research Gaps

  • Positional isomer effects (e.g., 2- vs. 4-substitution on the phenyl ring) on reaction kinetics are understudied.

  • Mechanistic details of photochemical pathways require further elucidation.

Scientific Research Applications

Anticancer Activity

N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has shown promise as a potential anticancer agent. Its structural similarity to known kinase inhibitors suggests that it may effectively interact with various protein kinases involved in tumor growth and proliferation. Studies indicate that compounds with similar naphthyridine structures can exhibit anti-tumor properties by inhibiting cancer cell proliferation and inducing apoptosis .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. The presence of the naphthyridine ring system allows for interaction with inflammatory mediators, potentially reducing the secretion of pro-inflammatory cytokines . This application is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound could exhibit antimicrobial properties. Its ability to inhibit specific bacterial enzymes makes it a candidate for further investigation as an antimicrobial agent against resistant strains of bacteria .

Case Studies and Research Findings

Several studies have investigated the applications and effects of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-y)amino]phenyl]benzamide:

  • Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines through apoptosis induction .
  • Anti-inflammatory Effects : Research showed that it reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Antimicrobial Testing : In vitro assays indicated that this compound exhibited inhibitory effects against several pathogenic bacteria, warranting further exploration as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s 1,8-naphthyridine core allows it to bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing bacterial DNA replication .

Comparison with Similar Compounds

Structural Analogs in Antioxidant Benzamide Derivatives

highlights benzamide derivatives with antioxidant properties, focusing on substituents influencing activity:

Compound ID Substituents Biological Activity (% Inhibition) Key Structural Features Reference
A8 4-hydroxyphenylamino-carbonothioyl 86.6% Phenolic hydroxyl group
H10 4-methoxyphenylamino-carbonothioyl 87.7% Methoxy substituent
Target Compound 1,8-naphthyridin-4-ylamino Not reported Heterocyclic naphthyridin moiety

Key Observations :

  • Electron-Donating Groups : A8 (hydroxyl) and H10 (methoxy) exhibit high antioxidant activity, attributed to electron-donating substituents that stabilize free radicals .

Comparison with Thioether-Modified Benzamides

lists structurally distinct benzamides excluded from a patent covering anticancer, antiviral, and antiplatelet applications. These compounds feature sulfur-containing substituents (e.g., thiazolylmethylthio, thienylmethylthio):

Compound Type Substituents Therapeutic Indications Structural Divergence from Target Compound Reference
Thiazolylmethylthio [(2-methyl-4-thiazolyl)methyl]thio Cancer, viral infections Sulfur linker and thiazole heterocycle
Thienylmethylthio [(3-thienylmethyl)thio] Thrombotic events Thiophene ring substitution
Target Compound 1,8-naphthyridin-4-ylamino Unspecified Absence of sulfur-based linkers

Key Observations :

  • Sulfur Linkers : The patented derivatives leverage thioether groups to modulate solubility, bioavailability, or target binding (e.g., kinase inhibition). The absence of such groups in the target compound suggests divergent pharmacokinetic or mechanistic profiles .
  • Therapeutic Scope : While the patented compounds target viral or thrombotic pathways, the naphthyridin-containing analog may prioritize different biological pathways, such as kinase inhibition or epigenetic modulation, common in naphthyridine derivatives .

Heterocyclic Thioureas with Antioxidant Activity

also describes heterocyclic thioureas (e.g., morpholine/piperidine carbothioamides) with comparable antioxidant efficacy to benzamides:

Compound ID Heterocycle % Inhibition Structural Comparison to Target Compound Reference
B4 Morpholine 86.7% Flexible aliphatic heterocycle with sulfur
B3 Piperidine 84.4% Six-membered nitrogen ring
Target Compound 1,8-Naphthyridine N/A Rigid bicyclic nitrogen system

Key Observations :

  • Heterocycle Rigidity : The target compound’s fused naphthyridine ring may offer superior binding affinity to planar biological targets (e.g., topoisomerases) compared to flexible morpholine/piperidine systems .
  • Sulfur vs. Nitrogen : Thioureas rely on sulfur for radical scavenging, whereas the naphthyridine’s nitrogen-rich structure could facilitate hydrogen bonding or metal chelation, expanding its therapeutic utility .

Biological Activity

N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and pharmacological implications.

Structural Characteristics

The compound is characterized by its unique structural features:

  • Chemical Formula : C22H18N4O2
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : this compound

The presence of the naphthyridine moiety and the benzamide structure contributes to its reactivity and interaction with biological targets, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, particularly those involved in cancer and viral replication pathways. The compound's structural similarity to known inhibitors suggests that it may effectively target kinases and integrases.

Key Findings :

  • The compound exhibits significant inhibitory activity against specific kinases involved in cellular signaling.
  • It has shown potential as an antiviral agent by inhibiting integrases crucial for viral replication.

Anticancer Properties

Research indicates that compounds with naphthyridine frameworks can demonstrate notable anticancer activity. Studies have highlighted the following:

  • In Vitro Studies :
    • The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
    • For instance, related naphthyridine derivatives have demonstrated IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
  • Mechanism of Action :
    • This compound may induce apoptosis in cancer cells through p53-independent pathways, involving upregulation of tumor suppressor genes .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various naphthyridine derivatives on phosphodiesterase (PDE) enzymes. The results indicated that compounds similar to this compound displayed moderate to high inhibitory activities against PDE4D, a target implicated in inflammatory diseases.

CompoundIC50 (nM)Target
N-[2-(7-Oxo-naphthyridin)]140PDE4D
Rolipram410PDE4D

This suggests that N-[2-(7-Oxo-naphthyridin)] could be a promising candidate for further development as an anti-inflammatory agent .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of naphthyridine derivatives. The study found that several compounds exhibited potent cytotoxicity against various human cancer cell lines.

CompoundCell LineIC50 (μM)
AaptamineH1299 (Lung)0.03
AaptamineHeLa (Cervical)0.05

These findings highlight the potential for N-[2-(7-Oxo-naphthyridin)] to be further explored as an anticancer therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide in laboratory settings?

  • Methodological Answer : A stepwise approach involves coupling the naphthyridine core with a substituted benzamide via a nucleophilic aromatic substitution or amide bond formation. For example, a similar benzamide derivative was synthesized using β-naphthol, benzaldehyde, and a carbodiimide coupling agent in a 3:1 acetonitrile:water solvent system under 72-hour stirring at room temperature. Purification via crystallization (methanol:water, 4:1) yielded 75% product . Key considerations include solvent polarity, reaction duration, and stoichiometric ratios of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Confirm proton environments and carbon backbone (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at ~170 ppm) .
  • IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability is influenced by:
  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Light : Protect from UV exposure to avoid photolytic cleavage of the naphthyridine moiety.
  • Moisture : Use desiccants in sealed containers to prevent hydrolysis of the amide bond. Preliminary stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) are recommended .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or receptor targets (e.g., EGFR, PARP) using software like AutoDock Vina to predict binding affinities.
  • Enzyme Inhibition Assays : Measure IC50 values via fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assays).
  • Gene Expression Profiling : Use RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2).
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What strategies resolve contradictions in activity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporter assays.
  • Pharmacokinetic Profiling : Compare bioavailability (e.g., plasma half-life, tissue distribution) to reconcile discrepancies in efficacy.
  • Theoretical Reassessment : Re-examine assumptions using frameworks like the "exposure-response" model to account for metabolic differences (e.g., CYP450-mediated oxidation) .

Q. What computational approaches predict the pharmacokinetic properties and toxicity profile of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP inhibition.
  • Molecular Dynamics Simulations : Simulate solvation dynamics and membrane interactions (e.g., Desmond or GROMACS) to assess passive diffusion.
  • QSAR Modeling : Train models on similar benzamide derivatives to predict hepatotoxicity (e.g., mitochondrial toxicity endpoints) .

Q. How can researchers optimize the solubility and bioavailability of this compound without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release. Preformulation studies (e.g., DSC/TGA analysis) are critical .

Data Analysis and Theoretical Frameworks

Q. How should researchers address variability in spectroscopic data during structural characterization?

  • Methodological Answer :
  • Signal Averaging : Acquire multiple NMR scans (≥32 transients) to improve S/N ratios.
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals.
  • DFT Calculations : Compare experimental IR/NMR data with density functional theory (B3LYP/6-311+G(d,p)) simulations to validate assignments .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups in multi-dose studies .

Ethical and Methodological Best Practices

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Reaction Logs : Document solvent batches, stirring rates, and humidity levels.
  • QC Checkpoints : Validate intermediates via TLC/HPLC at each synthetic step.
  • Open-Source Data Sharing : Publish NMR spectra and crystallographic data (CCDC) for peer validation .

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